![molecular formula C19H26O3 B1255450 2-[methyl-11C]Methoxyestradiol](/img/structure/B1255450.png)
2-[methyl-11C]Methoxyestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A metabolite of estradiol that lacks estrogenic activity and inhibits TUBULIN polymerization. It has antineoplastic properties, including inhibition of angiogenesis and induction of APOPTOSIS.
Wissenschaftliche Forschungsanwendungen
Angiogenesis Studies
2-[methyl-11C]Methoxyestradiol has been synthesized and evaluated for its potential in studying angiogenesis. Kang et al. (2011) developed a radiolabeled form of 2-methoxyestradiol, an angiogenesis inhibitor, for in vitro studies. This radiolabeled compound showed limited uptake by human umbilical vascular endothelial cells, suggesting its potential utility in determining molecular targets related to angiogenesis (Kang et al., 2011).
Cancer Research
2-methoxyestradiol, from which 2-[methyl-11C]Methoxyestradiol is derived, is known for its antitumorigenic and antiangiogenic effects. Zhu and Conney (1998) discussed how this compound, and possibly its endogenous formation, may protect against estrogen-induced cancers. The unique molecular mechanisms of action of 2-methoxyestradiol, distinct from those of the parent hormone estradiol, are also highlighted (Zhu & Conney, 1998).
Pharmacokinetics and Drug Development
Lee et al. (2007) explored the synthesis of 2-[methyl-(11)C]methoxyestradiol for in vivo angiogenesis studies, highlighting its pharmacokinetic properties and potential as a tracer in cancer research (Lee et al., 2007). Additionally, Lavallee et al. (2002) showed that 2-methoxyestradiol inhibits proliferation and induces apoptosis in various cell lines, independently of estrogen receptors. This indicates its potential as a non-estrogenic therapeutic agent (Lavallee et al., 2002).
Endocrinology
Axelrod and Goldzieher (1962) found that steroid-producing organs like the testis, ovary, and adrenal gland can transmethylate 2-hydroxyestradiol to 2-methoxyestradiol, indicating its physiological significance in endocrine functions (Axelrod & Goldzieher, 1962).
Selective Estrogen Receptor Modulators Research
Lao et al. (2017) designed and synthesized 2-methoxyestradiol analogs as dual selective estrogen receptor modulators, highlighting their potential in cancer treatment (Lao et al., 2017).
Eigenschaften
Produktname |
2-[methyl-11C]Methoxyestradiol |
|---|---|
Molekularformel |
C19H26O3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(13S,17S)-2-(111C)methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12?,13?,15?,18-,19-/m0/s1/i2-1 |
InChI-Schlüssel |
CQOQDQWUFQDJMK-WHSJXHFESA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=CC(=C(C=C34)O[11CH3])O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O |
Synonyme |
(17 beta)-2-methoxyestra-1,3,5(10)-triene-3,17-diol 2 Methoxyestradiol 2 Methoxyestradiol 17 beta 2 Methoxyoestradiol 2-(methyl-11C)methoxyestradiol 2-methoxyestradiol 2-methoxyestradiol, (17alpha)-isomer 2-methoxyestradiol-17 beta 2-methoxyoestradiol Panzem |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




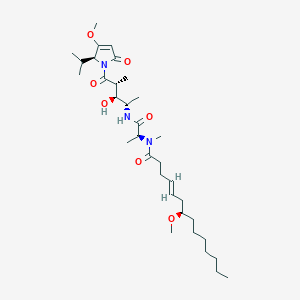
![2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B1255369.png)
![(2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255372.png)
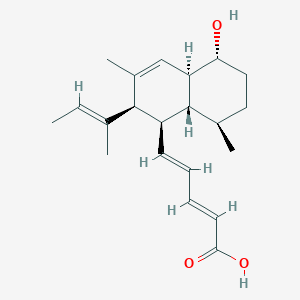
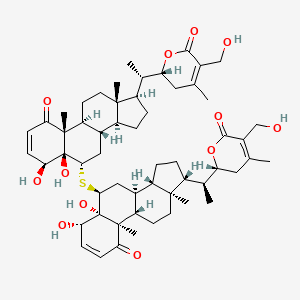
![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255377.png)
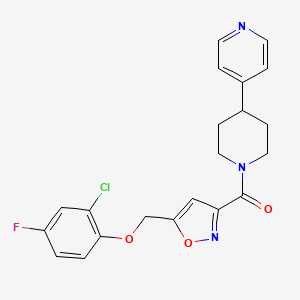
![(6E)-6-(3-ethoxy-4-hydroxybenzylidene)-2-(ethylsulfonyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1255379.png)
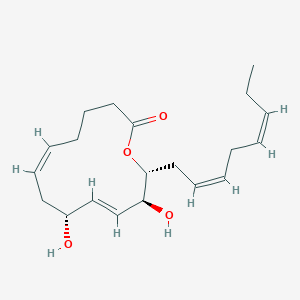
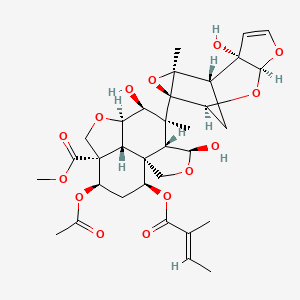
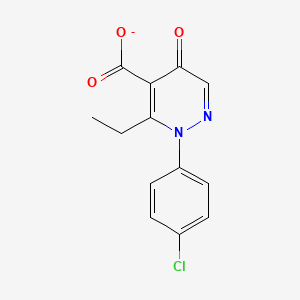
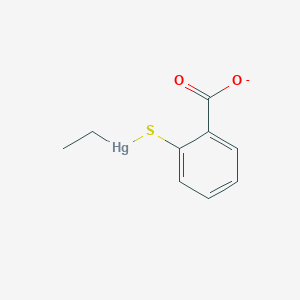
![6-[[[1-(2,6-dimethylphenyl)-5-tetrazolyl]thio]methyl]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1255390.png)